6-氯烟酸叔丁酯

描述

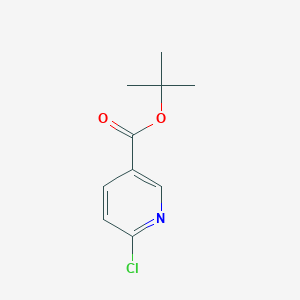

“tert-Butyl 6-chloronicotinate” is a chemical compound with the molecular formula C10H12ClNO2 . It has a molecular weight of 213.66 .

Synthesis Analysis

While specific synthesis methods for “tert-Butyl 6-chloronicotinate” were not found in the search results, a related compound, tert-butyl (2-ethylhexyl) monoperoxy carbonate (TBEC), is commonly used as a polymerization initiator . The synthesis of TBEC involves refluxing a solution of the corresponding acid and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF), followed by the dropwise addition of di-tert-butyl dicarbonate .Molecular Structure Analysis

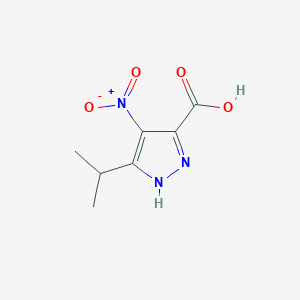

The molecular structure of “tert-Butyl 6-chloronicotinate” consists of a pyridine ring substituted with a chlorine atom at the 6-position and a tert-butyl ester group . The InChI key for this compound is OFRLMTIBUAXBGV-UHFFFAOYSA-N .. It should be stored in an inert atmosphere at temperatures between 2-8°C .

科学研究应用

- Pharmaceutical Formulations

- Field : Biopharmaceuticals

- Application : “tert-Butyl alcohol”, a compound structurally similar to “tert-Butyl 6-chloronicotinate”, has been investigated for its impact on biopharmaceutical formulations . It’s used in the lyophilization (freeze-drying) of pharmaceuticals .

- Method : The study involved thermal characterization of mixtures of proteins and various excipients (mannitol, sucrose, 2-hydroxypropyl-β-cyclodextrin, and Tween 80) in the presence of tert-butyl alcohol . Differential scanning calorimetry and freeze-drying microscopy were used for characterization . The protein recovery after freezing and freeze-drying was evaluated spectroscopically .

- Results : The study found that tert-butyl alcohol had a detrimental impact on the recovery of the two investigated proteins . No combination of excipients yielded a satisfactory recovery when the organic solvent was present within the formulation . The denaturing effect of tert-butyl alcohol was related to its propensity to accumulate in the proximity of the peptide surface, especially near positively charged residues .

- Enzymatic Synthesis

- Field : Biotechnology

- Application : “tert-Butyl 6-chloronicotinate” is used in the enzymatic synthesis of “tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate”, a valuable chiral synthon used for the synthesis of cholesterol-lowering drugs atorvastatin and rosuvastatin .

- Method : The study involved the asymmetric reduction of “tert-butyl 6-chloro-3,5-dioxohexanoate” (CDOH) to “(S)-CHOH” using a mutant alcohol dehydrogenase of Lactobacillus kefir . The mutant enzyme, LkTADH, was found to be more efficient in this bioreduction process .

- Results : A final CDOH concentration of 427 mM (100 g/L) gave “(S)-CHOH” in 94% yield and 99.5% e.e. after a reaction time of 38 h with whole cells expressing LkTADH . The space–time yield and turnover number of NADP+ in this process were 10.6 mmol/L/h and 16,060 mol/mol, respectively .

- Chemical Transformations

- Field : Organic Chemistry

- Application : The tert-butyl group, which is part of “tert-Butyl 6-chloronicotinate”, is known for its unique reactivity pattern in chemical transformations . It’s often used due to its steric bulk and the stability it confers on carbocations .

- Method : The tert-butyl group can be introduced into a molecule through various methods, such as the reaction of alcohols with tert-butyl halides in the presence of a base . It can also be removed in a controlled manner using certain reagents .

- Results : The introduction of the tert-butyl group can significantly alter the reactivity of a molecule, enabling certain reactions to occur that would not be possible otherwise . Its removal can also be used to reveal a reactive site on a molecule .

安全和危害

The safety data sheet for “tert-Butyl 6-chloronicotinate” indicates that it is a hazardous substance. It carries the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

tert-butyl 6-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)7-4-5-8(11)12-6-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFRLMTIBUAXBGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467973 | |

| Record name | tert-Butyl 6-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 6-chloronicotinate | |

CAS RN |

115309-57-4 | |

| Record name | tert-Butyl 6-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。